molecular formula C6H10N2O2 B1347303 Ethyl 2-[cyano(methyl)amino]acetate CAS No. 71172-40-2

Ethyl 2-[cyano(methyl)amino]acetate

Cat. No.: B1347303
CAS No.: 71172-40-2
M. Wt: 142.16 g/mol
InChI Key: XAQCCOWORNOSSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[cyano(methyl)amino]acetate is an organic compound that contains both a nitrile and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[cyano(methyl)amino]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium ethoxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[cyano(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[cyano(methyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[cyano(methyl)amino]acetate involves its functional groups. The nitrile group can act as an electrophile, while the ester group can participate in nucleophilic acyl substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-[cyano(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQCCOWORNOSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289408
Record name ethyl n-cyano-n-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-40-2
Record name NSC60693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl n-cyano-n-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-CYANO-N-METHYLAMINOACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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